methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate
Description
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The Boc group is commonly employed to protect amine functionalities during chemical reactions, allowing for selective transformations without interference from the amine group.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl (4R)-5-methyl-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C14H25NO4/c1-9(2)11(8-10(3)12(16)18-7)15-13(17)19-14(4,5)6/h9,11H,3,8H2,1-2,4-7H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
XAAVTQIOKDWBOA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate typically involves the protection of an amino acid derivative. One common method is to start with the corresponding amino acid, which is then reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the Boc-protected amino acid ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine.
Scientific Research Applications
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate primarily involves the protection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection enable the compound to participate in various synthetic pathways without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (4R)-4-{[(benzyloxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate: Similar in structure but uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Methyl (4R)-4-{[(fluorenylmethoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
The uniqueness of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate lies in the stability and ease of removal of the Boc protecting group. The Boc group provides a good balance between stability during synthetic transformations and ease of removal under mild acidic conditions, making it a versatile protecting group in organic synthesis.
Biological Activity
Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate, a compound characterized by its unique structure and functional groups, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.35 g/mol
- CAS Number : 476469-34-8
Synthesis
The synthesis of this compound typically involves the coupling of amino acids with tert-butoxycarbonyl (Boc) protection. The general synthetic route includes:
- Boc Protection : The amino group is protected using Boc anhydride.
- Alkylation : The protected amino acid is then subjected to alkylation under basic conditions.
- Deprotection : Finally, the Boc group is removed to yield the desired compound.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of amino acids modified with Boc groups have shown significant activity against various bacterial strains. In vitro studies have demonstrated that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Enzyme Inhibition
This compound may also act as an inhibitor for certain enzymes. Enzyme inhibition studies are crucial as they can elucidate mechanisms of action for potential therapeutic applications.
Case Studies and Research Findings
-
Antimicrobial Studies :
Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A S. aureus 32 µg/mL Compound B E. coli 64 µg/mL This compound TBD TBD - Enzyme Inhibition :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
